molecular formula C9H10BrClFN B2400729 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1864056-09-6

4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B2400729
CAS No.: 1864056-09-6
M. Wt: 266.54
InChI Key: XNAROOZBFIIWHS-UHFFFAOYSA-N
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Description

4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H9BrFN·HCl It is a derivative of indene, a bicyclic hydrocarbon, and contains both bromine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps. One common approach starts with the preparation of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one. This intermediate can be synthesized through the bromination and fluorination of indanone derivatives under controlled conditions .

The next step involves the reduction of the ketone group in 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one to form the corresponding amine. This reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent . Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indene derivatives, while oxidation and reduction can lead to different functionalized compounds.

Mechanism of Action

The mechanism of action of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of bromine and fluorine atoms may influence its binding affinity and selectivity towards certain receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern may provide distinct advantages in terms of binding affinity, selectivity, and overall pharmacological profile compared to similar compounds .

Properties

IUPAC Name

4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN.ClH/c10-9-6-2-4-8(12)5(6)1-3-7(9)11;/h1,3,8H,2,4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAROOZBFIIWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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